7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
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Overview
Description
The compound 7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one brexpiprazole . It is a novel atypical antipsychotic used primarily for the treatment of schizophrenia and as an adjunctive treatment for major depressive disorder . Brexpiprazole is a serotonin-dopamine activity modulator (SDAM) with high affinity for serotonin, dopamine, and noradrenaline receptors .
Preparation Methods
Brexpiprazole is synthesized through a multi-step process. The key steps involve the reaction of 7-hydroxy-quinolin-2(1H)-one with 1-bromo-4-chloro-butane to form 7-(4-chlorobutoxy)quinolin-2(1H)-one . This intermediate is then reacted with 1-(benzo[b]thiophen-4-yl)piperazine to yield brexpiprazole . The reaction conditions typically involve temperatures below 45°C and the use of a resin such as AMBER LITE IR 120 h in an alcohol solvent like methanol to remove impurities .
Chemical Reactions Analysis
Brexpiprazole undergoes various chemical reactions, including:
Oxidation: Brexpiprazole can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the piperazine moiety.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring or the butoxy chain.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Scientific Research Applications
Brexpiprazole has several scientific research applications:
Chemistry: It is used as a reference compound in the study of serotonin-dopamine activity modulators.
Biology: Brexpiprazole is studied for its effects on neurotransmitter systems and receptor binding affinities.
Industry: The compound is used in the pharmaceutical industry for the development of antipsychotic medications.
Mechanism of Action
Brexpiprazole acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at serotonin 5-HT2A receptors . It also has affinity for noradrenaline receptors, contributing to its therapeutic effects. The modulation of these neurotransmitter systems helps alleviate symptoms of schizophrenia and depression .
Comparison with Similar Compounds
Brexpiprazole is structurally similar to other atypical antipsychotics like aripiprazole. it has a unique pharmacological profile with higher affinity for serotonin and dopamine receptors . Similar compounds include:
Aripiprazole: Another serotonin-dopamine activity modulator with a similar mechanism of action.
Risperidone: An atypical antipsychotic with a different receptor binding profile.
Quetiapine: Known for its sedative properties and different receptor affinities.
Brexpiprazole’s unique receptor binding profile and partial agonist activity make it a valuable addition to the class of atypical antipsychotics .
Properties
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-5,10,17,19-20,22H,1-2,6-9,11-16,18H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRHXNKGLZWHRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1CCC(=O)N2)OCCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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